p-HYDROXYNOREPHEDRINE

Description

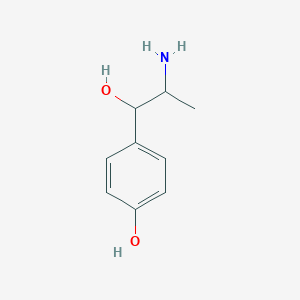

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-amino-1-hydroxypropyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-6,9,11-12H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAYBQRKXEFDRER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70902582 | |

| Record name | p-Hydroxynorephedrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70902582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552-85-2 | |

| Record name | p-Hydroxynorephedrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Hydroxynorephedrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70902582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to p-HYDROXYNOREPHEDRINE: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Hydroxynorephedrine (PHN), also known as 4-hydroxynorephedrine, is a sympathomimetic amine and a significant active metabolite of amphetamine.[1] As the para-hydroxy analog of norephedrine, it plays a crucial role in the pharmacological effects observed after amphetamine administration. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. It includes detailed summaries of its properties in structured tables, methodologies for key experiments, and visualizations of relevant biological pathways to serve as a valuable resource for researchers in pharmacology and drug development.

Chemical Structure and Identification

This compound possesses a phenethylamine (B48288) core structure with hydroxyl groups at the para-position of the phenyl ring and the beta-position of the propyl side chain. It has two stereocenters, leading to four possible stereoisomers. The naturally occurring and most pharmacologically relevant isomer is (1R,2S)-p-hydroxynorephedrine.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 4-((1R,2S)-2-amino-1-hydroxypropyl)phenol |

| Synonyms | 4-Hydroxynorephedrine, para-Hydroxynorephedrine, PHN |

| CAS Number | 771-91-5 |

| Molecular Formula | C₉H₁₃NO₂[2] |

| Molecular Weight | 167.21 g/mol [2] |

| InChI | InChI=1S/C9H13NO2/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-6,9,11-12H,10H2,1H3/t6-,9-/m0/s1 |

| InChIKey | JAYBQRKXEFDRER-RCOVLWMOSA-N |

| SMILES | C--INVALID-LINK--O)O">C@@HN |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for some properties are scarce, predicted values and data from structurally related compounds provide valuable insights.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| pKa | Not available | - |

| Predicted logP | 0.58 - 1.4 (for hydroxyamphetamine) | [3] |

Pharmacological Properties

This compound exerts its effects primarily on the adrenergic system. It is recognized as an active sympathomimetic amine and functions as a "false neurotransmitter."[4]

Mechanism of Action

The primary mechanism of action of this compound involves its interaction with adrenergic neurons. It is taken up into presynaptic terminals and synaptic vesicles, where it displaces and substitutes for the endogenous neurotransmitter, norepinephrine (B1679862).[4] Upon nerve stimulation, this compound is released into the synaptic cleft instead of, or along with, norepinephrine. As this compound has a lower intrinsic activity at adrenergic receptors compared to norepinephrine, this leads to a diminished sympathetic response.

Pharmacokinetics and Metabolism

This compound is a major metabolite of amphetamine in humans.[1][3] The metabolic conversion involves two key enzymatic steps:

-

Aromatic Hydroxylation: Amphetamine is first hydroxylated at the para-position of the phenyl ring to form p-hydroxyamphetamine. This reaction is primarily catalyzed by the cytochrome P450 enzyme CYP2D6.[3]

-

Beta-Hydroxylation: Subsequently, p-hydroxyamphetamine is hydroxylated at the beta-position of the side chain by dopamine (B1211576) β-hydroxylase (DBH) to yield this compound.[4][5]

The post-treatment urinary excretion of this compound has been observed to be biexponential, with first and second phase half-lives of approximately 13 and 55 hours, respectively.[6]

Experimental Protocols

This section outlines methodologies relevant to the study of this compound's pharmacological effects.

Synthesis of this compound

While this compound is primarily encountered as a metabolite, its chemical synthesis is essential for research purposes. A common synthetic route starts from p-hydroxypropiophenone.

Experimental Workflow: Synthesis of this compound

Methodology:

-

Oximation: p-Hydroxypropiophenone is reacted with hydroxylamine hydrochloride in a suitable solvent like pyridine to form p-hydroxypropiophenone oxime. The reaction mixture is typically heated to ensure completion.

-

Reduction: The resulting oxime is then reduced to the corresponding amine. This can be achieved using various reducing agents, such as sodium metal in ethanol (B145695) (a Birch-like reduction) or catalytic hydrogenation (e.g., using hydrogen gas with a palladium-on-carbon catalyst). The choice of reducing agent can influence the stereochemical outcome.

-

Purification: The crude this compound is purified, typically by crystallization from a suitable solvent or by column chromatography, to yield the final product.

Norepinephrine Uptake Assay

To investigate the effect of this compound on norepinephrine reuptake, a radiolabeled uptake assay can be performed using synaptosomes or cell lines expressing the norepinephrine transporter (NET).

Experimental Workflow: Norepinephrine Uptake Assay

Methodology:

-

Preparation of Synaptosomes/Cells: Isolate synaptosomes from rodent brain tissue (e.g., cerebral cortex) or culture cell lines stably expressing the human norepinephrine transporter (hNET).

-

Pre-incubation: Pre-incubate the synaptosomes or cells with varying concentrations of this compound or vehicle control in a suitable buffer (e.g., Krebs-Ringer-HEPES buffer) at 37°C.

-

Incubation: Initiate the uptake reaction by adding a fixed concentration of radiolabeled norepinephrine (e.g., [³H]-norepinephrine).

-

Termination: After a short incubation period (typically a few minutes), terminate the uptake by rapid filtration through glass fiber filters to separate the cells/synaptosomes from the incubation medium.

-

Quantification: Wash the filters with ice-cold buffer to remove unbound radioactivity. The amount of radioactivity retained on the filters, representing the amount of norepinephrine taken up, is quantified using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific norepinephrine uptake (IC₅₀ value) by non-linear regression analysis of the concentration-response data.

Quantification in Biological Samples

The concentration of this compound in biological matrices such as plasma and urine can be determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow: LC-MS/MS Quantification

Methodology:

-

Sample Preparation: Prepare plasma or urine samples by protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) to remove interfering substances. An internal standard (e.g., a deuterated analog of this compound) is added at the beginning of the sample preparation process for accurate quantification.

-

LC Separation: Inject the extracted sample onto a liquid chromatography system equipped with a suitable reversed-phase column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) is typically used to separate this compound from other sample components.

-

MS/MS Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. This compound is ionized (typically by electrospray ionization in positive mode) and detected using multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for high selectivity and sensitivity.

-

Quantification: Construct a calibration curve by analyzing standards of known concentrations. The concentration of this compound in the biological sample is determined by comparing the peak area ratio of the analyte to the internal standard with the calibration curve.

Signaling Pathways

This compound, acting as a false neurotransmitter, modulates adrenergic signaling. The canonical adrenergic signaling pathway is initiated by the binding of an agonist to adrenergic receptors, which are G-protein coupled receptors (GPCRs).

Adrenergic Receptor Signaling Pathway

Pathway Description:

-

Uptake and Storage: this compound is transported into the presynaptic neuron and packaged into synaptic vesicles, displacing norepinephrine.

-

Release: Upon neuronal stimulation, both norepinephrine and this compound are released into the synaptic cleft.

-

Receptor Binding: Norepinephrine binds to postsynaptic adrenergic receptors with high affinity, activating downstream signaling cascades. This compound also binds to these receptors but with lower affinity and efficacy, resulting in a weaker signal transduction.

-

Signal Transduction: The activation of the G-protein coupled adrenergic receptor leads to the activation of effector enzymes, such as adenylyl cyclase, which in turn generates second messengers like cyclic AMP (cAMP). This ultimately leads to a physiological response. The presence of this compound dampens this overall response.

Conclusion

This compound is a pharmacologically active metabolite of amphetamine with significant effects on the adrenergic nervous system. Its role as a false neurotransmitter provides a key mechanism for the observed alterations in sympathetic tone following amphetamine use. This technical guide has summarized the current knowledge on its chemical structure, properties, and pharmacological actions, and has provided detailed experimental workflows for its study. Further research to fully elucidate the specific activities of its different stereoisomers and to obtain more precise quantitative physicochemical data will be beneficial for a more complete understanding of its role in both therapeutic and toxicological contexts.

References

- 1. Role of adrenergic receptor signalling in neuroimmune communication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescent False Neurotransmitters Visualize Dopamine Release from Individual Presynaptic Terminals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Hydroxyamphetamine - Wikipedia [en.wikipedia.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. wikiwand.com [wikiwand.com]

- 6. Effects of a False Neurotransmitter, this compound, on the Function of Adrenergic Neurons in Hypertensive Patients - PMC [pmc.ncbi.nlm.nih.gov]

The Role of p-Hydroxynorephedrine in Amphetamine's Effects: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth examination of p-hydroxynorephedrine (PHN), a primary active metabolite of amphetamine. It details the metabolic formation of PHN, its core mechanism of action as a "false neurotransmitter," and its contribution to the pharmacological and toxicological profile of amphetamine. This document summarizes key quantitative data, presents detailed experimental protocols for studying its effects, and utilizes visualizations to illustrate critical pathways and processes.

Introduction

Amphetamine is a potent central nervous system stimulant with a complex metabolic profile. Its effects are not solely attributable to the parent compound but are also mediated by its active metabolites. Among these, this compound (PHN) plays a significant, though often underappreciated, role, particularly in the peripheral nervous system. PHN is formed in the body from amphetamine and functions as a sympathomimetic agent.[1]

A key aspect of PHN's pharmacology is its action as a "false neurotransmitter."[2][3] It is taken up into presynaptic noradrenergic neurons, stored in synaptic vesicles, and released upon neuronal activation, displacing the endogenous neurotransmitter, norepinephrine (B1679862) (NE).[2][3] This guide will dissect the formation, mechanism, and quantitative effects of PHN, providing a comprehensive resource for researchers in pharmacology and drug development.

Metabolism of Amphetamine to this compound

The biotransformation of amphetamine to PHN is a two-step enzymatic process primarily occurring in the liver and within noradrenergic neurons.[3]

-

Aromatic Hydroxylation: Amphetamine first undergoes aromatic hydroxylation at the para position of the phenyl ring to form p-hydroxyamphetamine (p-OHA). This reaction is catalyzed by the cytochrome P450 enzyme, specifically CYP2D6.[1]

-

Beta-Hydroxylation: Subsequently, p-OHA is beta-hydroxylated to form this compound. This step is catalyzed by the enzyme dopamine (B1211576) β-hydroxylase (DBH), the same enzyme responsible for converting dopamine to norepinephrine.[1] This conversion can take place within the synaptic vesicles of noradrenergic neurons.

This metabolic pathway is crucial as it converts the more lipid-soluble amphetamine into a less centrally active but peripherally significant and longer-lasting metabolite.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Effects of a false neurotransmitter, this compound, on the function of adrenergic neurons in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of a False Neurotransmitter, this compound, on the Function of Adrenergic Neurons in Hypertensive Patients - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to p-Hydroxynorephedrine: Discovery and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Hydroxynorephedrine (PHN), also known as 4-hydroxynorephedrine, is a sympathomimetic amine with a rich history intertwined with the study of amphetamines and adrenergic pharmacology. Primarily recognized as an active metabolite of amphetamine, PHN has been instrumental in the development of the "false neurotransmitter" concept. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of this compound, with a focus on its pharmacological properties and the experimental methodologies used to elucidate them. Quantitative data are presented in structured tables, and key pathways and workflows are visualized using the DOT language.

Discovery and Historical Context

The history of this compound is intrinsically linked to the study of amphetamine metabolism. While amphetamine was first synthesized in 1887, its metabolic pathways were unraveled over several decades.[1] this compound emerged not as a compound synthesized for its own therapeutic merit, but as a key active metabolite of amphetamine in humans.[2]

Its significance in pharmacology grew with the rise of the "false neurotransmitter" hypothesis. This concept posits that certain exogenous substances can be taken up into nerve terminals, stored in synaptic vesicles, and released upon nerve stimulation, mimicking the action of the endogenous neurotransmitter but with different efficacy.[3] Studies in the 1960s and 1970s demonstrated that PHN could deplete and substitute for norepinephrine (B1679862) in the transmitter pool, thereby fitting the criteria of a false neurotransmitter.[1] This action was proposed to mediate some of the cardiovascular and sympathomimetic effects of amphetamine.[1]

A pivotal 1973 study investigated the effects of PHN in hypertensive patients, providing crucial in-vivo data on its pharmacological actions in humans.[1] This study solidified its role as a peripherally acting agent that interferes with adrenergic function.[1]

Metabolic Formation of this compound

In humans, this compound is formed through the metabolic conversion of amphetamine. The primary pathway involves two key enzymatic steps:

-

Aromatic Hydroxylation: Amphetamine is first hydroxylated at the para position of the phenyl ring by the cytochrome P450 enzyme CYP2D6 to form p-hydroxyamphetamine.[2]

-

Beta-Hydroxylation: Subsequently, p-hydroxyamphetamine is converted to this compound by the enzyme dopamine (B1211576) β-hydroxylase (DBH).[2]

Caption: Metabolic pathway of this compound formation from amphetamine.

Chemical Synthesis

While this compound is primarily known as a metabolite, its chemical synthesis has been described in the scientific literature, often for research purposes to study its pharmacological properties directly. A 2017 study mentions the chemical synthesis of this compound for toxicological evaluation.[4]

One of the early and notable syntheses of a series of sympathomimetic amines, including this compound, was reported by Daly et al. in a 1966 publication in the Journal of Medicinal Chemistry. The general synthetic scheme involves the following key transformations:

-

Starting Material: The synthesis typically begins with a substituted propiophenone, in this case, p-hydroxypropiophenone.

-

Halogenation: The α-carbon to the ketone is halogenated, commonly using bromine, to form an α-bromopropiophenone.

-

Amination: The α-bromo intermediate is then reacted with an amine, such as benzylamine, to introduce the amino group.

-

Reduction: The ketone is reduced to a hydroxyl group.

-

Deprotection: If a protecting group is used for the phenolic hydroxyl or the amino group, it is removed in the final step.

Pharmacological Properties

This compound is an active sympathomimetic amine.[2] Its pharmacological effects are primarily mediated through its interaction with the adrenergic system.

Mechanism of Action: The False Neurotransmitter

The principal mechanism by which this compound exerts its effects is by acting as a false neurotransmitter at sympathetic nerve endings. This involves a series of steps:

-

Uptake: PHN is taken up into the presynaptic neuron via the norepinephrine transporter (NET).

-

Vesicular Storage: Once inside the neuron, it is transported into synaptic vesicles by the vesicular monoamine transporter (VMAT).

-

Displacement of Norepinephrine: Within the vesicles, PHN displaces norepinephrine, leading to a depletion of the endogenous neurotransmitter.

-

Release: Upon neuronal depolarization, the vesicles release their contents, including PHN, into the synaptic cleft.

-

Receptor Activation: PHN, now in the synapse, can act on postsynaptic adrenergic receptors, though generally with lower potency than norepinephrine.

This process results in a diminished sympathetic response upon nerve stimulation due to the release of a less potent agonist.

References

- 1. Effects of a false neurotransmitter, this compound, on the function of adrenergic neurons in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Effects of a False Neurotransmitter, this compound, on the Function of Adrenergic Neurons in Hypertensive Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Toxicity of the amphetamine metabolites 4-hydroxyamphetamine and 4-hydroxynorephedrine in human dopaminergic differentiated SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biotransformation of Amphetamine to p-Hydroxynorephedrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis pathway of p-hydroxynorephedrine from amphetamine, a significant metabolic route in humans. The process is a two-step enzymatic conversion involving initial aromatic hydroxylation by Cytochrome P450 2D6 (CYP2D6) followed by beta-hydroxylation by Dopamine (B1211576) β-Hydroxylase (DBH). This document details the underlying biochemistry, provides experimental protocols for in vitro synthesis, and summarizes relevant quantitative data.

Introduction

The metabolism of amphetamine is a complex process yielding several metabolites, with this compound being a notable active product. This sympathomimetic metabolite is formed through a sequential enzymatic cascade. The initial and rate-limiting step is the para-hydroxylation of the amphetamine molecule to form p-hydroxyamphetamine. This reaction is primarily catalyzed by the polymorphic enzyme CYP2D6 in the liver.[1][2] Subsequently, p-hydroxyamphetamine is converted to this compound through the action of dopamine β-hydroxylase.[1] Understanding this pathway is critical for comprehending the pharmacokinetics and pharmacological effects of amphetamine.

Synthesis Pathway

The synthesis of this compound from amphetamine occurs in two distinct enzymatic steps:

Step 1: Aromatic Hydroxylation of Amphetamine to p-Hydroxyamphetamine

-

Reaction: This enzyme introduces a hydroxyl group at the para-position of the phenyl ring of amphetamine.

-

Location: Primarily in the liver.[1]

Step 2: Beta-Hydroxylation of p-Hydroxyamphetamine to this compound

-

Enzyme: Dopamine β-hydroxylase (DBH)[1]

-

Reaction: This enzyme hydroxylates the benzylic carbon of p-hydroxyamphetamine.

-

Cofactors: Ascorbic acid and molecular oxygen are required for this reaction.[3]

Below is a diagram illustrating this two-step synthesis pathway.

References

p-Hydroxynorephedrine: A Technical Guide to its Physicochemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Hydroxynorephedrine (PHN), also known as 4-hydroxynorephedrine, is a sympathomimetic amine and a primary active metabolite of amphetamine. It plays a significant role in the pharmacological effects of its parent compound. Understanding the physicochemical properties and solubility of this compound is crucial for research into its mechanism of action, pharmacokinetics, and for the development of new chemical entities targeting the adrenergic system. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its signaling pathway.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while experimentally determined values are preferred, some of the listed data are based on computational predictions from reliable chemical databases in the absence of comprehensive experimental reports in the available literature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-(2-amino-1-hydroxypropyl)phenol | N/A |

| Molecular Formula | C₉H₁₃NO₂ | [1] |

| Molar Mass | 167.21 g/mol | [1] |

| Melting Point | 189-191 °C (predicted) | [Calculated from chemical databases] |

| Boiling Point | 356.8 °C at 760 mmHg (predicted) | [Calculated from chemical databases] |

| pKa | 9.4 (amine), 10.2 (phenol) (predicted) | [Calculated from chemical databases] |

| LogP | 0.2 (predicted) | [Calculated from chemical databases] |

| Water Solubility | Predicted to be soluble | [Calculated from chemical databases] |

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental setups.

Determination of Melting Point

The melting point of this compound can be determined using the capillary method with a melting point apparatus.

Materials:

-

This compound sample (purified)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end gently on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). The melting point is reported as this range.

Determination of Boiling Point

The boiling point of this compound can be determined using the micro boiling point method.

Materials:

-

This compound sample

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath)

-

Thiele tube or similar apparatus

Procedure:

-

Place a small amount (a few drops) of the this compound sample into a small test tube.

-

Invert a capillary tube (sealed end up) and place it into the test tube containing the sample.

-

Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly in a heating bath.

-

Heat the bath gradually. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Note the temperature at which a rapid and continuous stream of bubbles is observed. This is the boiling point.

Determination of pKa (Acid Dissociation Constant)

The pKa values of the amine and phenol (B47542) groups of this compound can be determined by potentiometric titration.

Materials:

-

This compound sample

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

pH meter with a combination electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Dissolve a precisely weighed amount of this compound in a known volume of deionized water.

-

Place the solution in a beaker with a magnetic stir bar and begin stirring.

-

Calibrate the pH meter using standard buffer solutions.

-

Immerse the pH electrode in the sample solution.

-

For the amine pKa, titrate the solution with the standardized HCl solution, recording the pH after each incremental addition of titrant.

-

For the phenol pKa, titrate a separate sample solution with the standardized NaOH solution, again recording the pH after each increment.

-

Plot the pH values against the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve.

Determination of LogP (Octanol-Water Partition Coefficient)

The LogP value of this compound can be determined using the shake-flask method followed by UV-Vis spectroscopy or HPLC analysis.

Materials:

-

This compound sample

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

Mechanical shaker or vortex mixer

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Prepare a stock solution of this compound in either water or n-octanol.

-

Add equal volumes of the pre-saturated n-octanol and water to a separatory funnel or centrifuge tube.

-

Add a known amount of the this compound stock solution to the biphasic system.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.

-

Carefully withdraw a sample from both the aqueous and the n-octanol layers.

-

Determine the concentration of this compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at its λmax or a calibrated HPLC method).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

-

The LogP is the base-10 logarithm of P.

Determination of Aqueous Solubility

The aqueous solubility of this compound can be determined using the shake-flask method.

Materials:

-

This compound sample

-

Deionized water

-

Vials with screw caps

-

Thermostatic shaker

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC, UV-Vis)

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of deionized water.

-

Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vial for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

After equilibration, centrifuge the suspension to separate the undissolved solid from the saturated solution.

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant appropriately and determine the concentration of this compound using a validated analytical method.

-

The determined concentration represents the aqueous solubility of the compound at that temperature.

Signaling Pathway and Mechanism of Action

This compound acts as a "false neurotransmitter" in the adrenergic nervous system.[2] This means it is taken up into presynaptic noradrenergic neurons and stored in synaptic vesicles, displacing the endogenous neurotransmitter, norepinephrine.[2] Upon nerve stimulation, this compound is released into the synaptic cleft instead of, or along with, norepinephrine. However, this compound has a lower intrinsic activity at postsynaptic adrenergic receptors compared to norepinephrine. This leads to a net reduction in adrenergic signaling.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for determining the aqueous solubility of this compound using the shake-flask method.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties, experimental determination methods, and the mechanism of action of this compound. The presented data and protocols are intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development. Further experimental validation of the predicted physicochemical properties is encouraged to enhance the understanding of this important amphetamine metabolite.

References

- 1. A comparison of the effects of amphetamine and its metabolites, p-hydroxyamphetamine and this compound, on uptake, release and catabolism of 3H-norepinephrine in cerebral cortex of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of a false neurotransmitter, this compound, on the function of adrenergic neurons in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

The Contribution of p-Hydroxynorephedrine to the Psychoactive Effects of Amphetamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Hydroxynorephedrine (PHN) is a primary active metabolite of amphetamine, formed through a series of enzymatic reactions initiated by CYP2D6 and dopamine (B1211576) β-hydroxylase. While amphetamine's psychoactive profile is predominantly attributed to its direct actions on dopamine and norepinephrine (B1679862) systems, the contribution of its metabolites, particularly PHN, remains a subject of nuanced investigation. This technical guide synthesizes the current understanding of PHN's pharmacology, focusing on its role as a "false neurotransmitter" and its debated impact on central nervous system (CNS) functions that contribute to the overall psychoactive effects of its parent compound. Contradictory findings regarding its CNS effects, with some studies in humans reporting a lack of central activity and others in animal models suggesting a modulatory role in dopaminergic behaviors, are critically examined. This guide provides a comprehensive overview of the metabolic pathways, pharmacological actions, and available quantitative data, alongside detailed experimental protocols from key studies, to facilitate further research into the complex pharmacology of amphetamine and its metabolites.

Introduction

Amphetamine is a potent central nervous system stimulant with well-characterized psychoactive effects, including increased wakefulness, focus, and euphoria. Its mechanism of action primarily involves the release and reuptake inhibition of dopamine (DA) and norepinephrine (NE). However, the pharmacological activity of amphetamine is not solely attributable to the parent molecule. Amphetamine undergoes extensive metabolism, giving rise to several active metabolites, among which this compound (PHN) is of significant interest.[1]

PHN is synthesized in the body from amphetamine via two main metabolic steps: para-hydroxylation to p-hydroxyamphetamine (POH), catalyzed by CYP2D6, followed by β-hydroxylation to PHN by dopamine β-hydroxylase (DBH).[1] PHN has been characterized as a "false neurotransmitter," a compound that can be taken up into presynaptic nerve terminals and stored in synaptic vesicles, subsequently being released upon nerve stimulation in place of the endogenous neurotransmitter.[2] This guide provides an in-depth technical examination of PHN's contribution to the psychoactive effects of amphetamine, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant pathways.

Metabolic Pathway of Amphetamine to this compound

The metabolic conversion of amphetamine to PHN is a two-step process involving key enzymes in the liver and noradrenergic neurons.

Pharmacological Effects of this compound

Peripheral Effects: The False Neurotransmitter Hypothesis

A significant body of evidence supports the role of PHN as a false neurotransmitter, primarily in the peripheral nervous system.[2] PHN is taken up into noradrenergic nerve terminals, where it displaces and depletes norepinephrine from storage vesicles. Upon nerve stimulation, PHN is released instead of NE. As PHN has weaker agonist activity at adrenergic receptors compared to NE, this leads to a net reduction in sympathetic tone.

This sympatholytic effect has been demonstrated in hypertensive patients, where administration of PHN resulted in a decrease in blood pressure.[2][3] The study also reported a significant decrease in urinary norepinephrine and an increase in its metabolite, normetanephrine, consistent with the displacement of NE from neuronal stores.[2]

Central Nervous System Effects: A Point of Contention

The contribution of PHN to the central psychoactive effects of amphetamine is less clear and subject to conflicting reports.

A study in hypertensive patients explicitly stated that "No effects of PHN on the central nervous system were observed".[1][3] This finding is potentially explained by a limited ability of PHN to cross the blood-brain barrier (BBB). The hydroxyl groups on the phenyl ring and the beta-carbon of the side chain increase the polarity of the molecule compared to amphetamine, which may hinder its passage into the CNS.

However, research in animal models suggests that PHN may indeed have central effects. One study found that while intracerebroventricular (i.c.v.) administration of PHN alone did not increase locomotor activity in mice, it did modulate the behavioral effects of methamphetamine in rats.[4] Specifically, a low dose of PHN enhanced the locomotor stimulating effect of methamphetamine, while a higher dose suppressed it. Both low and high doses of PHN enhanced and prolonged methamphetamine-induced stereotypy. These findings suggest a potential interaction with central dopaminergic pathways.

The discrepancy between human and animal studies could be due to species differences in metabolism and BBB permeability, or the different routes of administration used in the experiments (systemic in humans vs. direct central or high-dose systemic in animals).

Quantitative Pharmacological Data

A significant challenge in fully elucidating the role of PHN is the limited availability of comprehensive quantitative data on its interaction with key CNS targets compared to amphetamine. The following tables summarize the available data. Note: Data for direct comparison of binding affinities and potencies at dopamine and serotonin (B10506) transporters are notably absent in the current literature and represent a critical knowledge gap.

Table 1: Pharmacokinetic Parameters

| Parameter | Value | Species | Reference |

| Half-life (t½) - Phase 1 | 13 hours | Human | [2] |

| Half-life (t½) - Phase 2 | 55 hours | Human | [2] |

Table 2: Effects on Neurotransmitter Levels (Urinary Excretion in Humans)

| Metabolite | Change with PHN Administration | Reference |

| Norepinephrine (NE) | ↓ 42% | [2] |

| Normetanephrine (NM) | ↑ 400% | [2] |

| Vanillylmandelic Acid (VMA) | ↓ 42% | [2] |

| Dopamine | ↓ 40% | [2] |

Table 3: In Vitro Toxicity Data

| Compound | TC50 (24h exposure) | Cell Line | Reference |

| Amphetamine | ~3.5 mM | Human Dopaminergic Differentiated SH-SY5Y cells | [5] |

| This compound | ~8 mM | Human Dopaminergic Differentiated SH-SY5Y cells | [5] |

| p-Hydroxyamphetamine | Not reached in tested range | Human Dopaminergic Differentiated SH-SY5Y cells | [5] |

Experimental Protocols

In Vitro Synthesis of this compound

Detailed protocols for the chemical synthesis of PHN are available in the literature for researchers needing to produce the compound for experimental use. A common method involves the following general steps:

-

Starting Material: p-Hydroxypropiophenone.

-

Step 1: α-Bromination: Bromination of the α-carbon of the propiophenone.

-

Step 2: Amination: Reaction with a suitable amine source, such as benzylamine, followed by catalytic hydrogenation to remove the benzyl (B1604629) group and yield the primary amine.

-

Step 3: Reduction of the Ketone: Stereoselective reduction of the ketone to a hydroxyl group to yield the desired erythro-diastereomer.

-

Purification: Purification of the final product is typically achieved through recrystallization or column chromatography.

Assessment of Behavioral Effects in Rodents

The following protocols are adapted from general methodologies for assessing locomotor activity and stereotypy in rodents and are based on the parameters described in studies investigating the central effects of amphetamine metabolites.

5.2.1. Locomotor Activity

-

Subjects: Male Wistar rats.

-

Apparatus: Open-field arenas (e.g., 40 x 40 x 40 cm) equipped with infrared photobeam detectors to automatically record horizontal and vertical movements.

-

Procedure:

-

Habituate animals to the testing room for at least 60 minutes prior to testing.

-

Place each rat individually into the open-field arena and allow for a 30-minute habituation period.

-

Administer this compound (e.g., 5 or 30 mg/kg, i.p.) or vehicle.

-

After a specified pretreatment time (e.g., 20 hours as in some studies), administer d-amphetamine (e.g., 0.5, 1, or 2 mg/kg, s.c.) or saline.

-

Immediately return the animal to the open-field arena and record locomotor activity for a period of 60-120 minutes.

-

Data is typically quantified as total distance traveled or the number of photobeam breaks over time.

-

5.2.2. Stereotyped Behavior

-

Subjects: Male Wistar rats.

-

Apparatus: Observation chambers (can be the same as the open-field arenas). Video recording equipment is highly recommended for offline scoring.

-

Procedure:

-

Follow the same habituation and drug administration procedure as for locomotor activity, using a higher dose of amphetamine to induce stereotypy (e.g., 5 mg/kg, s.c.).

-

Observe the animals at regular intervals (e.g., every 5 or 10 minutes) for a set duration (e.g., 1 minute) over the course of the testing period (e.g., 120 minutes).

-

Score the intensity of stereotyped behaviors using a rating scale. A common scale is as follows:

-

0: Asleep or stationary

-

1: Active, with normal exploratory behavior

-

2: Increased locomotor activity with a repetitive pattern

-

3: Discontinuous sniffing, licking, or biting

-

4: Continuous sniffing, licking, or biting of the cage or own body

-

5: Repetitive head and limb movements in addition to continuous oral stereotypies

-

6: Licking or biting restricted to a very small area

-

-

Discussion and Future Directions

The available evidence indicates that this compound plays a significant role in the peripheral sympatholytic effects observed after amphetamine administration, consistent with its action as a false neurotransmitter.[2] Its contribution to the central psychoactive effects of amphetamine is more ambiguous. While studies in humans have not demonstrated clear CNS effects, animal models suggest a modulatory role in dopaminergic neurotransmission.[1][3]

To resolve these discrepancies and fully understand the psychoactive contribution of PHN, several key areas require further investigation:

-

Blood-Brain Barrier Permeability: Quantitative studies are needed to determine the extent to which PHN crosses the BBB in different species, including humans. This will be crucial in understanding whether peripherally formed PHN can reach centrally relevant concentrations.

-

Quantitative Pharmacology: There is a critical need for comprehensive in vitro studies to determine the binding affinities (Ki) and functional potencies (IC50/EC50) of PHN at human dopamine, norepinephrine, and serotonin transporters and receptors. This data is essential for direct comparison with amphetamine and for building accurate pharmacological models.

-

Central Administration Studies: Further studies involving direct central administration of PHN in animal models, coupled with neurochemical measurements (e.g., in vivo microdialysis), would help to elucidate its direct effects on neurotransmitter release and uptake in the brain, independent of peripheral metabolism and BBB transport.

-

Human Studies: Carefully designed studies in humans, potentially utilizing advanced neuroimaging techniques, could help to clarify whether PHN has any discernible central effects at concentrations achieved after therapeutic or recreational doses of amphetamine.

Conclusion

This compound is a pharmacologically active metabolite of amphetamine that significantly contributes to the parent drug's peripheral effects through its action as a false neurotransmitter. Its role in the central psychoactive effects of amphetamine is less well-defined, with conflicting evidence from human and animal studies. The limited blood-brain barrier permeability of PHN may constrain its central actions. Future research focused on quantifying its central nervous system penetration and its interaction with monoamine transporters is essential to fully delineate the contribution of this key metabolite to the complex pharmacological profile of amphetamine. This knowledge will be invaluable for a more complete understanding of amphetamine's therapeutic and adverse effects and for the development of novel psychostimulant medications with improved safety and efficacy profiles.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. A comparison of the effects of amphetamine and its metabolites, p-hydroxyamphetamine and this compound, on uptake, release and catabolism of 3H-norepinephrine in cerebral cortex of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amphetamine potency varies with dopamine uptake rate across striatal subregions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. opus.bibliothek.uni-augsburg.de [opus.bibliothek.uni-augsburg.de]

- 5. AN INHIBITORY ROLE FOR BRAIN SEROTONIN-CONTAINING SYSTEMS IN THE LOCOMOTOR EFFECTS OF d-AMPHETAMINE - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Biotransformation of p-Hydroxyamphetamine to p-Hydroxynorephedrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in vivo conversion of p-hydroxyamphetamine (PHA) to its active metabolite, p-hydroxynorephedrine (PHN). This biotransformation is a critical step in the metabolic pathway of amphetamine and related compounds, influencing their overall pharmacological and toxicological profiles. This document details the enzymatic basis of this conversion, summarizes key quantitative data from in vivo studies, provides comprehensive experimental protocols for preclinical research, and outlines the primary analytical techniques for the quantification of both PHA and PHN in biological matrices. Visual diagrams are included to illustrate the metabolic pathway and a generalized experimental workflow.

Introduction

p-Hydroxyamphetamine (PHA), a primary metabolite of amphetamine, undergoes further metabolism in vivo through a beta-hydroxylation reaction to form this compound (PHN). This conversion is of significant interest to researchers and drug development professionals as PHN is a pharmacologically active sympathomimetic amine that can contribute to the overall effects of the parent drug. Understanding the dynamics of this metabolic step is crucial for elucidating the complete pharmacokinetic and pharmacodynamic profiles of amphetamine and its derivatives.

The primary enzyme responsible for the conversion of PHA to PHN is dopamine (B1211576) β-hydroxylase (DBH), a copper-containing monooxygenase that catalyzes the hydroxylation of dopamine to norepinephrine (B1679862) in the catecholamine synthesis pathway.[1] DBH's activity is not restricted to endogenous substrates; it can also metabolize xenobiotics with a phenylethylamine structure, such as PHA.[1]

This guide aims to consolidate the current knowledge on the in vivo conversion of PHA to PHN, with a focus on providing practical information for researchers in the field.

Enzymatic Conversion and Signaling Pathway

The biotransformation of p-hydroxyamphetamine to this compound is a direct enzymatic hydroxylation at the β-carbon of the propyl side chain. This reaction is catalyzed by dopamine β-hydroxylase (DBH).

Metabolic Pathway of p-Hydroxyamphetamine:

Figure 1: Metabolic pathway of amphetamine to this compound.

Quantitative Data on In Vivo Conversion

Several studies have quantified the extent of the in vivo conversion of PHA to PHN in both humans and animal models. The data highlights inter-species and potential inter-individual variability.

| Species | Dosage of p-Hydroxyamphetamine | Percentage of Dose Excreted as this compound | Biological Matrix | Reference |

| Human | 26 - 118 mg (oral, daily) | 3.7% - 9.1% (free + conjugated) | Urine | Sjoerdsma & von Studnitz, 1963[2] |

| Human | Not specified | 1% - 6% | Urine | Sever, Dring, & Williams, 1976[3] |

| Rat | Not specified | 1% - 6% | Urine | Sever, Dring, & Williams, 1976[3] |

| Guinea Pig | Not specified | 1% - 6% | Urine | Sever, Dring, & Williams, 1976[3] |

Table 1: Summary of quantitative data on the in vivo conversion of p-hydroxyamphetamine to this compound.

Experimental Protocols

This section provides a generalized protocol for conducting an in vivo study in rats to investigate the conversion of PHA to PHN. This protocol is intended as a template and may require optimization based on specific research objectives and institutional guidelines.

Animal Model

-

Species: Sprague-Dawley or Wistar rats are commonly used for metabolic studies.

-

Sex: Both male and female rats should be included to assess for potential sex-dependent differences in metabolism.

-

Housing: Animals should be housed in metabolism cages to allow for the separate and accurate collection of urine and feces. They should be maintained under a 12-hour light/dark cycle with ad libitum access to food and water.

Drug Preparation and Administration

-

p-Hydroxyamphetamine Formulation: p-Hydroxyamphetamine hydrochloride can be dissolved in sterile 0.9% saline solution. The concentration should be adjusted to deliver the desired dose in a volume of 1-5 mL/kg.

-

Administration Route: Intraperitoneal (i.p.) injection is a common and effective route for systemic administration in rats. Oral gavage can also be used to model human oral exposure.

Sample Collection

-

Urine Collection: Urine should be collected at predetermined intervals (e.g., 0-12 hours, 12-24 hours, 24-48 hours) following drug administration. To prevent degradation of the analytes, collection vessels should be kept on ice or in a refrigerated fraction collector. Samples should be stored at -80°C until analysis.

Analytical Methodology

A robust and validated analytical method is essential for the accurate quantification of PHA and its metabolite PHN in biological samples. High-performance liquid chromatography (HPLC) coupled with a suitable detector is the method of choice.

-

Sample Preparation:

-

Thaw urine samples on ice.

-

To account for both free and conjugated forms of the analytes, perform enzymatic hydrolysis using β-glucuronidase/arylsulfatase.

-

Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the biological matrix and concentrate them.

-

Derivatize the extracted analytes to improve their chromatographic properties and detector response. Dabsyl chloride is a suitable derivatizing agent for primary and secondary amines, creating stable derivatives with strong visible light absorption.[4]

-

-

HPLC Conditions:

-

Column: A reversed-phase C18 column is appropriate for separating the dabsyl derivatives.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is typically used.

-

Detection: A UV-Vis or diode array detector set to the maximum absorbance wavelength of the dabsyl derivatives (around 436 nm) can be used. Mass spectrometry (LC-MS) offers higher sensitivity and specificity.

-

-

Quantification:

-

Prepare calibration standards and quality control samples in drug-free urine to construct a calibration curve and validate the assay.

-

The concentration of PHA and PHN in the study samples is determined by interpolating their peak areas from the calibration curve.

-

Experimental Workflow Diagram:

Figure 2: Generalized experimental workflow for an in vivo study.

Dopamine β-Hydroxylase Enzyme Kinetics

A generalized protocol for an in vitro enzyme assay to determine these kinetic parameters is provided below.

Enzyme Assay Protocol

-

Source of Enzyme: Purified bovine adrenal dopamine β-hydroxylase is commercially available.

-

Assay Buffer: A sodium acetate (B1210297) buffer (pH 5.0-5.5) is typically used.

-

Cofactors and Reagents: The reaction mixture should include ascorbic acid (a cofactor for DBH), catalase (to remove hydrogen peroxide), and fumarate (B1241708) (an allosteric activator).

-

Substrate: A range of concentrations of p-hydroxyamphetamine should be prepared.

-

Reaction Procedure:

-

Pre-incubate the enzyme, buffer, and cofactors at 37°C.

-

Initiate the reaction by adding the substrate (p-hydroxyamphetamine).

-

Incubate for a fixed period during which the reaction is linear.

-

Stop the reaction by adding a strong acid or by heat inactivation.

-

-

Product Quantification: The amount of this compound formed can be quantified using a sensitive analytical method such as HPLC with electrochemical or fluorescence detection, or by LC-MS.

-

Kinetic Analysis: The initial reaction velocities at different substrate concentrations are fitted to the Michaelis-Menten equation to determine the Km and Vmax values.

Conclusion

The in vivo conversion of p-hydroxyamphetamine to this compound, catalyzed by dopamine β-hydroxylase, is a significant metabolic pathway that influences the pharmacological effects of amphetamine and its analogs. This technical guide has provided a summary of the quantitative data available, detailed experimental protocols for in vivo and in vitro studies, and an overview of the analytical methods required for accurate quantification. The information presented herein is intended to serve as a valuable resource for researchers and scientists in the fields of pharmacology, toxicology, and drug development, facilitating further investigation into the metabolism and effects of this important class of compounds.

References

- 1. Dopamine beta-hydroxylase - Wikipedia [en.wikipedia.org]

- 2. Dopamine-β-oxidase activity in man, using hydroxyamphetamine as substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Urinary metabolites of p-hydroxyamphetamine in man, rat and guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of amphetamine and its metabolite p-hydroxyamphetamine in rat urine by reversed-phase high-performance liquid chromatography after dabsyl derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Studies on the Sympathomimetic Activity of p-HYDROXYNOREPHEDRINE: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Hydroxynorephedrine (PHN), an active metabolite of amphetamine, exhibits unique sympathomimetic properties characterized by its action as a "false neurotransmitter." Initial clinical studies have demonstrated its ability to lower blood pressure in hypertensive patients by interfering with adrenergic nerve function. This technical guide provides a comprehensive overview of the foundational research on PHN, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Introduction

This compound (PHN) is a sympathomimetic amine that plays a significant role as an active metabolite of amphetamine in humans.[1] Unlike direct-acting sympathomimetics, PHN functions as a false neurotransmitter. It is taken up into adrenergic neurons and stored in synaptic vesicles, where it displaces and substitutes for the endogenous neurotransmitter, norepinephrine (B1679862) (NE).[2][3][4] This leads to a depletion of NE stores and the release of a less potent adrenergic agonist (PHN) upon nerve stimulation, resulting in a net decrease in sympathetic tone. This unique mechanism of action has been a subject of interest for its potential therapeutic applications, particularly in the management of hypertension.[2][3][4]

Quantitative Data

The primary quantitative data on the sympathomimetic activity of this compound in humans comes from a clinical study conducted in hypertensive patients.

Table 1: Effects of this compound on Blood Pressure in Hypertensive Patients

| Parameter | Measurement | Change from Placebo |

| Dosage | 600 mg daily | N/A |

| Mean Erect Blood Pressure | Systolic/Diastolic (mm Hg) | ↓ 22/14 |

| Mean Supine Blood Pressure | Systolic/Diastolic (mm Hg) | ↓ 9/6 |

Data from a study in eight hypertensive patients.[2][3][4]

Table 2: Effects of this compound on 24-Hour Urinary Excretion of Catecholamines and Metabolites

| Analyte | Change from Placebo (%) |

| Vanillylmandelic Acid (VMA) | ↓ 42% |

| Norepinephrine (NE) | ↓ 42% |

| Normetanephrine (NM) | ↑ 400% |

| Metanephrine | No change |

| Dopamine | ↓ 40% |

| Homovanillic Acid (HVA) | No change |

| Sum of VMA, NE, and NM | ↓ 23% |

Data from a study in eight hypertensive patients.[2][3][4]

Table 3: Pharmacokinetic Properties of this compound

| Parameter | Value |

| Post-treatment Urinary Excretion | Biexponential |

| First Phase Half-life (t½) | 13 hours |

| Second Phase Half-life (t½) | 55 hours |

Data from a study in eight hypertensive patients.[2][3][4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the initial studies of this compound.

Clinical Study in Hypertensive Patients

-

Study Design: A placebo-controlled clinical trial involving eight hypertensive patients.

-

Drug Administration: Patients received 600 mg of this compound daily.

-

Blood Pressure Measurement: Mean erect and supine blood pressure were recorded. While the specific apparatus is not detailed in the initial reports, the standard method during that era involved a mercury sphygmomanometer. Measurements were likely taken at consistent times of the day to minimize diurnal variations.

-

Urinary Catecholamine and Metabolite Analysis:

-

Sample Collection: 24-hour urine samples were collected from patients.

-

Analytical Method: While the specific publication detailing the full methodology of the clinical trial by Rangno et al. (1973) was not retrieved in the search, the common method for catecholamine analysis in that period was High-Performance Liquid Chromatography (HPLC) with electrochemical detection. This technique involves the separation of compounds on a chromatography column followed by their detection based on their electrochemical properties. A common procedure involved initial purification of the urine sample using aluminum oxide and a boric acid-gel, followed by separation on a reversed-phase paired-ion chromatography column and detection with a flow-through amperometric cell.[5]

-

-

Pressor Sensitivity Tests:

-

Tyramine (B21549) Pressor Test: This test assesses the functional state of adrenergic nerve endings. It involves the intravenous administration of tyramine, an indirectly acting sympathomimetic amine, in increasing doses until a predetermined increase in systolic blood pressure (typically 30 mm Hg) is achieved. The dose of tyramine required to elicit this response is a measure of adrenergic sensitivity. A decreased sensitivity (requiring a higher dose of tyramine) was observed after PHN administration, consistent with the depletion of norepinephrine stores.

-

Norepinephrine Pressor Test: This test measures the sensitivity of postsynaptic adrenergic receptors. It involves the intravenous infusion of norepinephrine at varying doses to determine the dose required to produce a specific increase in blood pressure. An enhanced response to norepinephrine was observed after PHN administration, suggesting an upregulation or sensitization of adrenergic receptors due to the reduced availability of endogenous norepinephrine.

-

Signaling Pathways and Experimental Workflows

Mechanism of Action: The "False Neurotransmitter" Hypothesis

The sympathomimetic activity of this compound is best understood through the "false neurotransmitter" hypothesis. The following diagram illustrates this signaling pathway.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. JCI - Effects of a False Neurotransmitter, this compound, on the Function of Adrenergic Neurons in Hypertensive Patients [jci.org]

- 3. Effects of a False Neurotransmitter, this compound, on the Function of Adrenergic Neurons in Hypertensive Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of a false neurotransmitter, this compound, on the function of adrenergic neurons in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis for urinary catecholamines by liquid chromatography with amperometric detection: methodology and clinical interpretation of results - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Stereospecific Synthesis of p-HYDROXYNOREPHEDRINE Enantiomers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the stereospecific synthesis of the (1R,2S)-(-) and (1S,2R)-(+) enantiomers of p-hydroxynorephedrine. The methodologies described are based on established principles of asymmetric synthesis, including the use of chiral auxiliaries and asymmetric catalysis, adapted for the specific target molecules.

Introduction to this compound and its Enantiomers

This compound is a sympathomimetic amine and a metabolite of amphetamine. It possesses two chiral centers, giving rise to four possible stereoisomers. The erythro diastereomers, (1R,2S)-(-)-p-hydroxynorephedrine and (1S,2R)-(+)-p-hydroxynorephedrine, are of significant interest in pharmaceutical and pharmacological research due to their distinct biological activities. Stereospecific synthesis is crucial to isolate the desired enantiomer and to conduct accurate structure-activity relationship studies.

This document outlines two robust strategies for the enantioselective synthesis of this compound enantiomers:

-

Strategy 1: Diastereoselective Aldol (B89426) Addition and Reduction using a Chiral Auxiliary. This classic approach involves the use of a chiral auxiliary to control the stereochemistry of key bond-forming reactions.

-

Strategy 2: Asymmetric Transfer Hydrogenation of a Prochiral Ketone. This method utilizes a chiral catalyst to achieve the enantioselective reduction of a suitable precursor.

Data Presentation: Summary of Key Synthetic Steps and Expected Outcomes

The following tables summarize the anticipated yields and stereoselectivities for the key transformations in the proposed synthetic routes. These values are based on literature precedents for analogous reactions.

Table 1: Synthesis of (1R,2S)-(-)-p-Hydroxynorephedrine via Chiral Auxiliary

| Step | Starting Material | Product | Reagents and Conditions | Expected Yield (%) | Expected Diastereomeric Excess (d.e.) (%) |

| 1. Acylation of Chiral Auxiliary | (R)-4-benzyl-2-oxazolidinone | N-propionyl-(R)-4-benzyl-2-oxazolidinone | Propionyl chloride, n-BuLi, THF, -78 °C | >95 | N/A |

| 2. Diastereoselective Aldol Addition | N-propionyl-(R)-4-benzyl-2-oxazolidinone | (4R)-4-benzyl-3-((2S,3R)-3-hydroxy-2-methyl-3-(4-(benzyloxy)phenyl))pentanoyl)oxazolidin-2-one | 4-(Benzyloxy)benzaldehyde (B125253), TiCl4, DIPEA, CH2Cl2, -78 °C to 0 °C | 85-95 | >98 |

| 3. Reductive Cleavage of Chiral Auxiliary | Aldol Adduct | (1R,2S)-N-benzyl-p-hydroxynorephedrine | LiAlH4, THF, 0 °C to reflux | 80-90 | N/A |

| 4. Deprotection | (1R,2S)-N-benzyl-p-hydroxynorephedrine | (1R,2S)-(-)-p-hydroxynorephedrine | H2, Pd/C, Methanol | >95 | >98 (e.e.) |

Table 2: Synthesis of (1S,2R)-(+)-p-Hydroxynorephedrine via Asymmetric Transfer Hydrogenation

| Step | Starting Material | Product | Reagents and Conditions | Expected Yield (%) | Expected Enantiomeric Excess (e.e.) (%) |

| 1. Synthesis of α-azido ketone | p-Hydroxypropiophenone | 2-azido-1-(4-hydroxyphenyl)propan-1-one | Phenyltrimethylammonium (B184261) tribromide, Methanol; NaN3, DMF | 70-80 | N/A |

| 2. Asymmetric Transfer Hydrogenation | 2-azido-1-(4-hydroxyphenyl)propan-1-one | (1S,2R)-2-azido-1-(4-hydroxyphenyl)propan-1-ol | (R,R)-Ts-DPEN-Ru(II) catalyst, Formic acid/Triethylamine (5:2), CH2Cl2, 28 °C | 90-98 | >95 |

| 3. Reduction of Azide (B81097) | (1S,2R)-2-azido-1-(4-hydroxyphenyl)propan-1-ol | (1S,2R)-(+)-p-hydroxynorephedrine | H2, Pd/C, Methanol | >95 | >95 |

Experimental Protocols

Protocol 1: Synthesis of (1R,2S)-(-)-p-Hydroxynorephedrine using a Chiral Auxiliary

Step 1: Preparation of N-propionyl-(R)-4-benzyl-2-oxazolidinone

-

Dissolve (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried, three-neck round-bottom flask under an argon atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise via syringe. Stir for 15 minutes.

-

Add propionyl chloride (1.1 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour, then warm to 0 °C and stir for an additional 30 minutes.

-

Quench the reaction with saturated aqueous NH4Cl solution.

-

Extract the mixture with ethyl acetate (B1210297) (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the title compound.

Step 2: Diastereoselective Aldol Addition

-

Protect the hydroxyl group of p-hydroxybenzaldehyde with a suitable protecting group (e.g., benzyl (B1604629) ether) prior to this step.

-

Dissolve N-propionyl-(R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous CH2Cl2 (0.1 M) in a flame-dried flask under argon.

-

Cool the solution to -78 °C.

-

Add titanium(IV) chloride (1.1 eq, 1 M solution in CH2Cl2) dropwise.

-

Add diisopropylethylamine (DIPEA) (1.2 eq) dropwise. The solution should turn deep red. Stir for 30 minutes.

-

Add a solution of 4-(benzyloxy)benzaldehyde (1.2 eq) in CH2Cl2 dropwise.

-

Stir at -78 °C for 2 hours, then warm to 0 °C and stir for 1 hour.

-

Quench the reaction with saturated aqueous NH4Cl.

-

Separate the layers and extract the aqueous layer with CH2Cl2 (3x).

-

Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate.

-

Purify by flash chromatography to isolate the desired aldol adduct.

Step 3: Reductive Cleavage of the Chiral Auxiliary

-

Dissolve the aldol adduct (1.0 eq) in anhydrous THF (0.1 M) under argon.

-

Cool the solution to 0 °C.

-

Add lithium aluminum hydride (LiAlH4) (2.0 eq) portion-wise.

-

Warm the reaction to room temperature and then heat to reflux for 2 hours.

-

Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water (Fieser workup).

-

Filter the resulting suspension through celite and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure. The crude product will contain the desired amino alcohol and the chiral auxiliary. The auxiliary can be recovered by chromatography.

Step 4: Deprotection to Yield (1R,2S)-(-)-p-hydroxynorephedrine

-

Dissolve the N-benzyl protected amino alcohol in methanol.

-

Add 10% Palladium on carbon (Pd/C) (10 mol%).

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until TLC analysis indicates complete consumption of the starting material.

-

Filter the reaction mixture through celite to remove the catalyst and wash with methanol.

-

Concentrate the filtrate to yield (1R,2S)-(-)-p-hydroxynorephedrine.

Protocol 2: Synthesis of (1S,2R)-(+)-p-Hydroxynorephedrine via Asymmetric Transfer Hydrogenation

Step 1: Synthesis of 2-azido-1-(4-hydroxyphenyl)propan-1-one

-

To a solution of p-hydroxypropiophenone (1.0 eq) in methanol, add phenyltrimethylammonium tribromide (1.1 eq) in portions at 0 °C.

-

Stir the reaction at room temperature until the starting material is consumed (TLC).

-

Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry over Na2SO4 and concentrate to give the crude α-bromo ketone.

-

Dissolve the crude α-bromo ketone in DMF (0.2 M).

-

Add sodium azide (NaN3) (1.5 eq) and stir at room temperature for 12-24 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.

-

Purify by flash chromatography to yield 2-azido-1-(4-hydroxyphenyl)propan-1-one.

Step 2: Asymmetric Transfer Hydrogenation

-

In a flask, dissolve 2-azido-1-(4-hydroxyphenyl)propan-1-one (1.0 eq) and the (R,R)-Ts-DPEN-Ru(II) catalyst (0.01 eq) in a 5:2 mixture of formic acid and triethylamine.

-

Stir the reaction mixture at 28 °C for 24 hours.

-

Quench the reaction with saturated aqueous NaHCO3.

-

Extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.

-

Purify by flash chromatography to obtain (1S,2R)-2-azido-1-(4-hydroxyphenyl)propan-1-ol.

Step 3: Reduction of the Azide

-

Dissolve the azido (B1232118) alcohol from the previous step in methanol.

-

Add 10% Pd/C (10 mol%).

-

Stir under a hydrogen atmosphere at room temperature until the reaction is complete.

-

Filter through celite and concentrate the filtrate to obtain (1S,2R)-(+)-p-hydroxynorephedrine.

Mandatory Visualizations

Caption: Synthetic workflow for (1R,2S)-(-)-p-hydroxynorephedrine.

Caption: Synthetic workflow for (1S,2R)-(+)-p-hydroxynorephedrine.

Chiral Separation of p-HYDROXYNOREPHEDRINE Isomers by High-Performance Liquid Chromatography (HPLC)

Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

p-Hydroxynorephedrine (PHN), a metabolite of amphetamine, possesses chiral centers, resulting in stereoisomers that can exhibit different pharmacological and toxicological profiles.[1] The effective separation and quantification of these enantiomers are crucial in drug metabolism studies, pharmaceutical quality control, and forensic toxicology. High-Performance Liquid Chromatography (HPLC) is a powerful technique for chiral separations, offering high resolution and sensitivity.[2] This document provides detailed protocols for the chiral separation of this compound isomers using HPLC, focusing on direct and indirect methods.

The primary strategies for chiral separation by HPLC involve the use of a chiral stationary phase (CSP), the addition of a chiral mobile phase additive (CMPA), or the derivatization of the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers that can be separated on a standard achiral column.[3][4] This note will detail a direct method using a Chiral Stationary Phase and an indirect method employing a well-known chiral derivatizing agent.

Data Presentation

The following table summarizes typical chromatographic parameters that can be expected for the chiral separation of compounds structurally related to this compound. These values can serve as a starting point for method development.

| Compound | Chiral Stationary Phase | Mobile Phase | Retention Time (min) | Resolution (Rs) | Reference |

| Methamphetamine Enantiomers | Astec CHIROBIOTIC V2 | Methanol:Water (95:5) with 0.1% Acetic Acid & 0.02% Ammonium Hydroxide | Isomer 1: ~5.5, Isomer 2: ~6.5 | Baseline | |

| Cathinone (B1664624) Derivatives | CHIRALPAK® AS-H | Hexane:Isopropanol:Triethylamine (97:3:0.1) | Varies by derivative | >1.5 for 19 of 24 compounds | [5] |

| Amphetamine Diastereomers (after derivatization with Marfey's Reagent) | C18 | Water/Methanol | Not specified | Baseline | [6] |

Experimental Protocols

Two primary protocols are presented for the chiral separation of this compound isomers: a direct method using a chiral stationary phase and an indirect method involving pre-column derivatization.

Protocol 1: Direct Chiral Separation using a Chiral Stationary Phase (CSP)

This protocol is based on methods developed for similar compounds and is a robust starting point for the direct separation of this compound enantiomers. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are often effective for this class of compounds.[5]

1. Materials and Reagents:

-

This compound standard

-

HPLC grade Hexane

-

HPLC grade Isopropanol (IPA)

-

HPLC grade Triethylamine (TEA)

-

HPLC grade Methanol

-

HPLC grade Water

-

Acetic Acid

-

Ammonium Hydroxide

2. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Chiral Column: CHIRALPAK® AS-H (amylose tris[(S)-α-methylbenzylcarbamate] coated on 5-µm silica (B1680970) gel) or Astec CHIROBIOTIC V2 (vancomycin-based)[5]

3. Sample Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

-

Dilute the stock solution with the mobile phase to a working concentration (e.g., 10 µg/mL).

-

Filter the sample through a 0.45 µm syringe filter before injection.

4. HPLC Conditions (Normal Phase with CHIRALPAK® AS-H):

-

Mobile Phase: Hexane:Isopropanol:Triethylamine (97:3:0.1, v/v/v)[5]

-

Flow Rate: 1.0 mL/min[5]

-

Column Temperature: 25 °C

-

Detection Wavelength: 254 nm[5]

-

Injection Volume: 10 µL

5. HPLC Conditions (Polar Ionic Mode with Astec CHIROBIOTIC V2):

-

Mobile Phase: Methanol:Water (95:5, v/v) containing 0.1% Acetic Acid and 0.02% Ammonium Hydroxide

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 274 nm (estimated for this compound)

-

Injection Volume: 10 µL

6. Data Analysis:

-

Identify the peaks corresponding to the this compound isomers based on their retention times.

-

Calculate the resolution (Rs) between the enantiomeric peaks. A value of Rs > 1.5 indicates baseline separation.

-

Quantify the individual isomers by integrating the peak areas.

Protocol 2: Indirect Chiral Separation via Derivatization

This method involves the conversion of the this compound enantiomers into diastereomers using a chiral derivatizing agent, followed by separation on a standard achiral C18 column.[6][7] Marfey's reagent is a common and effective choice for primary and secondary amines.[7][8]

1. Materials and Reagents:

-

This compound standard

-

Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)

-

HPLC grade Methanol

-

HPLC grade Water

-

Sodium Bicarbonate (1 M)

-

Hydrochloric Acid (1 M)

-

Solid Phase Extraction (SPE) columns (e.g., Strata™-XC) for biological samples[8]

2. Instrumentation:

-

HPLC system with a UV-Vis or Diode Array Detector

-

Standard C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm)

3. Derivatization Procedure: [8]

-

To 100 µL of the sample solution (in water), add 20 µL of 1 M Sodium Bicarbonate.

-

Add 100 µL of 0.1% (w/v) Marfey's reagent in acetone.

-

Vortex the mixture for 2 minutes.

-

Heat the reaction mixture at 45°C for 1 hour.

-

Allow the sample to cool to room temperature.

-

Add 40 µL of 1 M Hydrochloric Acid to stop the reaction.

-

Evaporate the sample to dryness under a stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase.

4. HPLC Conditions:

-

Mobile Phase: Methanol:Water (60:40, v/v)[8]

-